N'-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-4-nitrobenzohydrazide
Overview
Description
N’-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-4-nitrobenzohydrazide is a chemical compound that belongs to the class of hydrazides It features a furan ring, a nitrobenzene moiety, and a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-4-nitrobenzohydrazide typically involves the condensation of 4-nitrobenzohydrazide with a furan-based aldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
Starting Materials: 4-nitrobenzohydrazide and furan-2-carbaldehyde.
Catalyst: Acid catalyst such as hydrochloric acid or sulfuric acid.
Solvent: Ethanol or methanol.
Reaction Conditions: Reflux for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydrazide linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Furan derivatives with various functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Hydrazide derivatives with different substituents.
Scientific Research Applications
N’-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-4-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-4-nitrobenzohydrazide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The furan ring and nitrobenzene moiety are key structural features that contribute to its activity.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(1Z,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide .
- 4-(furan-2-yl)but-3-en-2-ones .
- 1-aryl-3-(furan-2-yl)prop-2-en-1-ones .
Uniqueness
N’-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-4-nitrobenzohydrazide is unique due to its specific combination of a furan ring, nitrobenzene moiety, and hydrazide linkage. This combination imparts distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-[(Z)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c18-14(11-5-7-12(8-6-11)17(19)20)16-15-9-1-3-13-4-2-10-21-13/h1-10H,(H,16,18)/b3-1+,15-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTCMLMHNLIXLM-ITGPMQJPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C=N\NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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